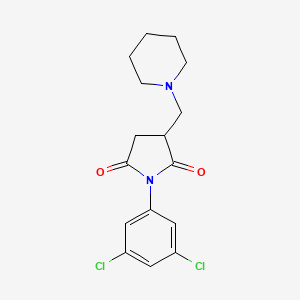

1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione

Description

Properties

CAS No. |

63642-92-2 |

|---|---|

Molecular Formula |

C16H18Cl2N2O2 |

Molecular Weight |

341.2 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H18Cl2N2O2/c17-12-7-13(18)9-14(8-12)20-15(21)6-11(16(20)22)10-19-4-2-1-3-5-19/h7-9,11H,1-6,10H2 |

InChI Key |

XSBPOFOZKVEARP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione typically follows a modular approach:

- Construction of the pyrrolidine-2,5-dione (succinimide) core.

- Introduction of the 3,5-dichlorophenyl substituent at the nitrogen or carbon position of the pyrrolidine ring.

- Attachment of the piperidin-1-ylmethyl group via alkylation or reductive amination.

This approach is consistent with methods used for related arylpyrrolidinedione derivatives, which are often prepared via nucleophilic substitution, condensation, or catalytic coupling reactions.

Preparation of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring, also known as succinimide, is commonly synthesized by cyclization of succinic acid derivatives or by condensation reactions involving succinic anhydride and amines. For example, N-hydroxysuccinimide (1-hydroxypyrrolidine-2,5-dione) is prepared by heating succinic anhydride with hydroxylamine hydrochloride under controlled temperature and vacuum to remove volatiles, followed by recrystallization to yield the cyclic imide.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Succinic anhydride + hydroxylamine hydrochloride | Heat to 125-160 °C under vacuum | Recrystallization from ethyl acetate | ~44% | Formation of N-hydroxysuccinimide, a key intermediate |

This method provides a stable pyrrolidine-2,5-dione scaffold that can be further functionalized.

Attachment of the Piperidin-1-ylmethyl Group

The piperidin-1-ylmethyl substituent is commonly introduced via alkylation of the pyrrolidine nitrogen or carbonyl alpha position using piperidin-1-ylmethyl halides or via reductive amination with piperidine and formaldehyde derivatives. The reaction conditions typically involve:

- Use of a base such as triethylamine or sodium hydride.

- Solvents like N,N-dimethylformamide (DMF) or acetonitrile.

- Mild heating or room temperature stirring.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Pyrrolidine-2,5-dione derivative + piperidin-1-ylmethyl halide | Base (e.g., triethylamine), DMF, RT to 60 °C | Alkylation or reductive amination |

This step completes the synthesis by introducing the piperidine moiety, enhancing solubility and biological properties.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclization | Succinic anhydride + hydroxylamine hydrochloride | Heat 125-160 °C, vacuum | Pyrrolidine-2,5-dione core |

| 2 | N-Arylation | Pyrrolidine-2,5-dione + 3,5-dichlorophenyl halide, Pd catalyst | Toluene, sodium tert-butylate, reflux | 1-(3,5-Dichlorophenyl)pyrrolidine-2,5-dione |

| 3 | Alkylation | Above intermediate + piperidin-1-ylmethyl halide | DMF, base, mild heat | 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione |

Research Findings and Challenges

- Analogous compounds with aminophenyl substitutions on pyrrolidine-2,5-dione rings have shown variable ease of synthesis; some derivatives required modified conditions due to steric or electronic effects.

- The presence of electron-withdrawing chlorine atoms on the phenyl ring can influence reactivity, often requiring optimized catalyst systems and reaction conditions to achieve high yields.

- The use of palladium-catalyzed cross-coupling has been demonstrated as an effective method for arylation steps, providing regioselectivity and functional group tolerance.

- Alkylation with piperidinylmethyl groups is generally straightforward but may require careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

-

Anticonvulsant Properties

The compound has shown promising anticonvulsant activity in various studies. For instance, derivatives of pyrrolidine-2,5-dione have been evaluated for their ability to mitigate seizures in animal models. A study using the Vibrio harveyi mutagenicity test indicated that certain derivatives exhibited significant antiepileptic properties, suggesting that structural variations can influence their effectiveness against seizures . -

Antifungal Activity

Research has highlighted the antifungal potential of compounds related to 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione. A patent describes derivatives that possess antifungal activity, particularly against pathogenic fungi affecting agricultural crops . This application is critical for developing new fungicides to combat resistant strains. -

Modulation of Chemokine Receptors

The compound has also been investigated as a modulator of chemokine receptors. Aminopiperidine derivatives have been shown to exhibit significant activity in this regard, which could lead to advancements in treating inflammatory diseases and conditions associated with immune response dysregulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione. Studies have demonstrated that modifications to the piperidine and pyrrolidine rings can significantly alter biological activity:

| Modification | Effect on Activity |

|---|---|

| Replacement of piperidine with other cyclic amines | Enhanced receptor binding affinity |

| Alteration of the dichlorophenyl group | Variation in anticonvulsant potency |

| Introduction of substituents on the pyrrolidine ring | Improved metabolic stability |

For example, replacing the piperidine ring with a methylpyrrolidine has been shown to enhance metabolic stability while maintaining receptor affinity .

Case Studies

Several case studies provide insights into the practical applications of this compound:

-

Antiepileptic Drug Development

A series of experiments conducted on various pyrrolidine derivatives showed that specific modifications could lead to compounds with higher efficacy in seizure control compared to existing antiepileptic drugs. The findings suggest a potential pathway for developing new treatments for epilepsy . -

Agricultural Applications

The antifungal properties of related compounds have been tested in field trials, demonstrating effective control over fungal pathogens in crops. This application is particularly relevant given the increasing resistance to conventional fungicides . -

Pharmacological Research

Ongoing pharmacological studies are assessing the impact of this compound on chemokine signaling pathways, with preliminary results indicating potential benefits in managing autoimmune diseases and chronic inflammation .

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Key Observations :

- Dichlorophenyl Group : Present in both the target compound and pesticides (procymidone, vinclozolin), this group likely contributes to antifungal activity in agrochemicals but may target cellular pathways (e.g., kinase inhibition) in pharmaceuticals .

- Piperidinylmethyl vs. Indole/Piperazine : The target compound’s piperidinylmethyl group distinguishes it from indole- or piperazine-containing derivatives (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione), which exhibit serotonin receptor (5-HT1A) and serotonin transporter (SERT) affinity .

- Sulfanylundecanoyl Substituent: highlights a derivative with a long-chain thiol group, suggesting utility in polymer conjugation or nanoparticle drug delivery .

Biological Activity

1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is a synthetic organic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of a dichlorophenyl group and a piperidinylmethyl group enhances its pharmacological profile, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione can be represented as follows:

Synthesis : The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine-2,5-dione core. Subsequent steps include the introduction of the 3,5-dichlorophenyl group and the attachment of the piperidin-1-ylmethyl group through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. The exact pathways involved are context-dependent and require further investigation.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrrolidine derivatives. While specific data on 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is limited, related compounds have demonstrated significant activity against various pathogens. For example:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Pyrrole Derivative A | Staphylococcus aureus | 3.12 |

| Pyrrole Derivative B | Escherichia coli | 12.5 |

These findings suggest that similar derivatives may exhibit comparable antimicrobial efficacy .

Anticancer Activity

Pyrrolidine derivatives have been explored for their anticancer properties. Studies indicate that compounds with a similar structure can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For instance, certain pyrrolidine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

The piperidine moiety in this compound may contribute to neuroprotective effects. Research has indicated that compounds containing piperidine can enhance cognitive function and protect against neurodegenerative diseases by inhibiting acetylcholinesterase activity and modulating neurotransmitter levels .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrrole derivatives for their antibacterial activity against common pathogens. The results indicated that modifications in the phenyl ring significantly affected potency, suggesting that 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione could be optimized for enhanced activity .

- Anticancer Screening : In vitro studies on related pyrrolidine compounds demonstrated their ability to inhibit tumor growth in human cancer cell lines. These compounds were found to affect cell cycle progression and induce apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione, and how can its purity be validated?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrrolidine-2,5-dione derivatives with 3,5-dichlorophenyl groups under reflux conditions in anhydrous solvents (e.g., THF or DMF) . Purity validation typically employs HPLC (≥95% purity threshold) and NMR spectroscopy to confirm structural integrity. X-ray crystallography (as in ) can resolve stereochemical ambiguities.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Answer : Store in airtight, light-protected containers at -20°C to prevent hydrolysis or photodegradation. Safety protocols include using PPE (gloves, lab coats) and fume hoods due to potential irritancy. Refer to hazard codes like P201 ("Use only in well-ventilated areas") and P210 ("Avoid heat/sparks") as outlined for structurally similar compounds .

Q. What analytical techniques are critical for characterizing its molecular structure?

- Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and dihedral angles (e.g., mean C–C deviation of 0.004–0.005 Å as in ). Complementary methods include FT-IR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while DFT calculations optimize electronic properties. For example, modifications to the piperidinylmethyl group could enhance steric compatibility with hydrophobic enzyme pockets. Studies on analogous pyrrolidine-diones highlight the role of substituent positioning in bioactivity .

Q. What experimental design strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies?

- Answer : Use factorial design (e.g., response surface methodology) to systematically vary substituents (e.g., halogen placement, alkyl chain length) and assess biological outcomes. Statistical tools like ANOVA can identify significant variables, as demonstrated in process optimization studies . Replicate assays under controlled conditions (pH, temperature) to minimize variability.

Q. How can researchers address discrepancies in reported biological activities of structurally related pyrrolidine-2,5-diones?

- Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target specificity. For instance, fluoroimide analogs (e.g., 3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione) show pesticidal activity , but off-target effects may arise due to electron-withdrawing groups. Metabolite profiling (LC-MS) can identify degradation products that alter bioactivity.

Q. What strategies improve yield in multi-step syntheses of this compound?

- Answer : Optimize reaction kinetics using microwave-assisted synthesis for steps requiring high temperatures. Catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling, as in ) enhance efficiency. Monitor intermediates via TLC or inline FT-IR to troubleshoot side reactions.

Methodological Guidelines

- Stereochemical Confirmation : Use SCXRD (R factor ≤0.05) or NOESY NMR to assign configurations, especially for chiral centers in the piperidine ring .

- Bioassay Design : Prioritize dose-response curves (IC₅₀/EC₅₀) and include positive controls (e.g., known enzyme inhibitors) to contextualize potency.

- Data Reproducibility : Adhere to FAIR data principles—document solvent batches, equipment calibration, and raw data archiving.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.